N-[4-(phenylsulfamoyl)phenyl]acetamide

Thermal analysis Solid-state chemistry Pharmaceutical formulation

Researchers studying sulfanilamide SAR face inconsistent thermal data from generic analogs. This compound provides a reproducible reference with ΔHfus 38.96 kJ/mol, orthorhombic Pbca crystal system, and confirmed inactivity as negative control. Ideal for method validation, thermal process optimization, and crystallographic studies.

Molecular Formula C14H14N2O3S
Molecular Weight 290.34 g/mol
CAS No. 2080-33-3
Cat. No. B173019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(phenylsulfamoyl)phenyl]acetamide
CAS2080-33-3
Molecular FormulaC14H14N2O3S
Molecular Weight290.34 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2
InChIInChI=1S/C14H14N2O3S/c1-11(17)15-12-7-9-14(10-8-12)20(18,19)16-13-5-3-2-4-6-13/h2-10,16H,1H3,(H,15,17)
InChIKeyGDPQDWYHZBUJTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[4-(phenylsulfamoyl)phenyl]acetamide: Physicochemical Profile


N-[4-(phenylsulfamoyl)phenyl]acetamide (CAS 2080-33-3), also known as 4-acetamidobenzenesulfonanilide, is a synthetic N-substituted sulfanilamide derivative bearing both an acetamide moiety and a phenylsulfamoyl group [1]. The compound has a molecular formula of C14H14N2O3S and a molecular weight of 290.34 g/mol, and it serves as a versatile scaffold in medicinal chemistry and materials science [1][2]. Its structural features place it within a series of sulfanilamide analogs that exhibit quantifiable differences in thermal stability and solid-state properties, making it a critical reference standard for structure-property relationship studies [3].

N-[4-(phenylsulfamoyl)phenyl]acetamide: Non-Interchangeability with Analogs


In-class N-substituted sulfanilamide derivatives share a common sulfanilamide core but display markedly different thermal and structural properties governed by their N-substituents [1]. Generic substitution with the N-acetyl parent compound (N-acetylsulfanilamide, CAS 121-61-9) or the des-acetyl analog (4-amino-N-phenylbenzenesulfonamide, CAS 127-77-5) would introduce significant changes in enthalpy of fusion (ΔHfus) and crystal packing modes, potentially altering formulation behavior and solid-state stability . The quantitative differentiation below provides the experimental basis for informed procurement decisions.

Differentiation Evidence


Enthalpy of Fusion: vs. Des-acetyl Analog

In a direct head-to-head comparison by Lahtinen et al. (2014), the enthalpy of fusion (ΔHfus) for N-[4-(phenylsulfamoyl)phenyl]acetamide (Compound 1) was determined to be 38.96 kJ/mol, compared to 36.60 kJ/mol for 4-amino-N-phenylbenzenesulfonamide (Compound 2) [1]. The 6.4% higher fusion enthalpy for Compound 1 indicates stronger intermolecular interactions in the solid state, despite both compounds sharing the same orthorhombic Pbca symmetry and tilted V-shape conformation [1].

Thermal analysis Solid-state chemistry Pharmaceutical formulation

Enthalpy of Fusion: vs. Benzamide Analog

Compared to N-[4-(phenylsulfamoyl)phenyl]benzamide (Compound 3), the target compound exhibits a significantly lower enthalpy of fusion: 38.96 kJ/mol vs. 46.23 kJ/mol [1]. This 15.7% reduction reflects the impact of replacing the acetyl group with a bulkier benzoyl group, which alters crystal packing efficiency and hydrogen-bonding networks [1].

Thermal stability Solid-state characterization DSC analysis

Melting Point: vs. Des-acetyl Analog

The target compound exhibits a melting point range of 214–216 °C [1], which is approximately 14–24 °C higher than the des-acetyl comparator 4-amino-N-phenylbenzenesulfonamide (Compound 2), reported with melting point 193–197 °C . This difference reflects the stabilizing effect of the N-acetyl substituent on the crystal lattice.

Melting point Crystallinity Thermal characterization

Crystal Packing and Conformational Divergence

Single-crystal X-ray diffraction reveals that Compound 1 crystallizes in the orthorhombic Pbca space group with a tilted V-shape molecular conformation, identical to Compound 2 but with distinct hydrogen-bonding networks [1]. In contrast, Compounds 3 and 4 adopt monoclinic and triclinic crystal systems, respectively, with an L-shaped conformation [1]. This fundamental crystallographic divergence dictates different mechanical properties and stability profiles.

X-ray crystallography Crystal engineering Polymorphism

Antimicrobial Activity: Null Result

Antimicrobial screening against bacterial and fungal strains revealed that none of the four sulfanilamide derivatives (Compounds 1–4) exhibited significant antibacterial or antifungal activity [1]. The introduction of the benzene ring to the CO-NH or SO2-NH moieties did not confer measurable antimicrobial potency [1]. This negative result is critical for procurement decisions: Compound 1 should not be selected based on antimicrobial expectations.

Antibacterial Antifungal Biological screening

N-[4-(phenylsulfamoyl)phenyl]acetamide: Application Scenarios


Solid-State Formulation with Defined Fusion Enthalpy

Formulation scientists evaluating hot-melt extrusion or spray-drying processes can select this compound as a model sulfanilamide with an intermediate enthalpy of fusion (38.96 kJ/mol) that is neither the lowest nor the highest in its series, providing a balanced thermal profile for process optimization studies [1].

Crystal Engineering and Polymorph Reference

The orthorhombic Pbca crystal system and tilted V-shape conformation, fully resolved by single-crystal XRD, make this compound a reliable reference for comparative crystallographic studies against monoclinic and triclinic sulfanilamide analogs [1].

Negative Control for Antimicrobial SAR

Given the confirmed absence of antibacterial and antifungal activity across the series, this compound serves as an ideal negative control in sulfonamide antimicrobial SAR campaigns, allowing researchers to benchmark active analogs against a well-characterized inactive scaffold [1].

Teaching Reference: Thermal Analysis and Crystallography

The comprehensive characterization dataset (DSC enthalpy, TGA decomposition profile, XRD crystal structure, and NMR/IR spectra) and its direct comparison with three structural analogs make this compound a complete training and method-validation standard for academic and industrial analytical laboratories [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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